molecular formula C8H9BrN2 B1375079 6-Bromo-1,2,3,4-tetrahydroquinoxaline CAS No. 89980-70-1

6-Bromo-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1375079
CAS RN: 89980-70-1
M. Wt: 213.07 g/mol
InChI Key: YWRDQVNEWKPADI-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.07 g/mol . The compound is typically stored at temperatures below -10°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-1,2,3,4-tetrahydroquinoxaline is 1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 . The compound’s structure includes a bromine atom attached to the 6th carbon in the quinoxaline ring .


Physical And Chemical Properties Analysis

6-Bromo-1,2,3,4-tetrahydroquinoxaline has a molecular weight of 213.07 g/mol . It has a topological polar surface area of 24.1 Ų and a complexity of 140 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Selectivity

6-Bromo-1,2,3,4-tetrahydroquinoxaline and its derivatives are key intermediates in the synthesis of various complex molecules. Şahin et al. (2008) describe the efficient and selective synthesis of quinoline derivatives, including 6-bromo and 6,8-dibromoquinolines, through bromination reactions. This process demonstrates the compound's utility in creating synthetically valuable molecules with high yields and selectivity (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Applications in Drug Discovery

The role of tetrahydroquinoxaline derivatives, including those related to 6-Bromo-1,2,3,4-tetrahydroquinoxaline, is significant in drug discovery. Fleischer et al. (2013) highlight the importance of chiral tetrahydroquinoxalines in pharmaceuticals, noting their presence in bioactive compounds and their potential as building blocks in drug development (Fleischer, Zhou, Werkmeister, Junge, & Beller, 2013).

Antimicrobial and Biological Activities

Patel et al. (2006) synthesized quinoxalinone derivatives, including 6-bromoquinazoline, and explored their antimicrobial activity. This research underscores the compound's potential in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Utility in Organic Synthesis

The compound is also instrumental in organic synthesis. Zlatoidský and Gabos (2009) detail the synthesis of tetrahydroisoquinoline and tetrahydro-naphthyridine derivatives, demonstrating the broad applicability of 6-Bromo-1,2,3,4-tetrahydroquinoxaline in organic chemistry (Zlatoidský & Gabos, 2009).

Novel Compounds and Chemical Transformations

The versatility of 6-Bromo-1,2,3,4-tetrahydroquinoxaline extends to the creation of novel compounds and facilitation of unique chemical transformations. This is exemplified by research on bromophenols and brominated tetrahydroisoquinolines, revealing the compound's role in synthesizing new chemical entities with potential pharmaceutical applications (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Safety And Hazards

6-Bromo-1,2,3,4-tetrahydroquinoxaline is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDQVNEWKPADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735558
Record name 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydroquinoxaline

CAS RN

89980-70-1
Record name 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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